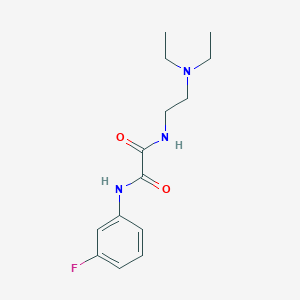![molecular formula C16H11N3O4 B2733687 (E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid CAS No. 461684-35-5](/img/structure/B2733687.png)
(E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid is a complex organic compound characterized by the presence of a nitrophenyl group, an imidazo[1,5-a]pyridine ring, and an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,5-a]pyridine core, which can be synthesized through the cyclization of 2-aminopyridine with α-haloketones. The nitrophenyl group is introduced via nitration of the corresponding phenyl derivative. The final step involves the formation of the acrylic acid moiety through a Heck reaction, where the imidazo[1,5-a]pyridine derivative is coupled with acrylic acid under palladium-catalyzed conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The acrylic acid moiety can engage in coupling reactions, such as Heck or Suzuki couplings, to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Coupling Reactions: Palladium catalysts (Pd(OAc)₂) with ligands like triphenylphosphine (PPh₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while coupling reactions can produce a variety of substituted acrylic acids.
科学的研究の応用
(E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
作用機序
The mechanism of action of (E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the imidazo[1,5-a]pyridine ring can engage in stacking interactions with aromatic residues in proteins. The acrylic acid moiety can form covalent bonds with nucleophilic sites in biological molecules.
類似化合物との比較
Similar Compounds
(E)-3-(3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid: Similar structure but with a different position of the nitro group.
(E)-3-(3-(3-aminophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid: Contains an amino group instead of a nitro group.
(E)-3-(3-(3-methylphenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid: Contains a methyl group instead of a nitro group.
Uniqueness
(E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid is unique due to the specific positioning of the nitro group, which can significantly influence its electronic properties and reactivity. This positioning can affect the compound’s ability to participate in specific interactions and reactions, making it a valuable tool in various research applications.
特性
IUPAC Name |
(E)-3-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-15(21)8-7-13-14-6-1-2-9-18(14)16(17-13)11-4-3-5-12(10-11)19(22)23/h1-10H,(H,20,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGIQBWHQQNSHJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2733606.png)
![3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2733608.png)


![7-Methyl-3-(2-oxopropyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2733611.png)
![{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2733612.png)
![N-(4-chloro-3-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2733613.png)




![3-(difluoromethyl)-1-[(3-methylphenyl)methanesulfonyl]azetidine](/img/structure/B2733621.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid](/img/structure/B2733622.png)

